![molecular formula C18H20N4O3S B6527838 N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide CAS No. 1019095-57-8](/img/structure/B6527838.png)
N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
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Description
Scientific Research Applications
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. Researchers have synthesized derivatives derived from pyridine and indole, including (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives. These derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
N-Dearylation of β-Lactams
The compound contains an N-(p-ethoxyphenyl) group on β-lactams. Research has shown that this group can be oxidatively removed by ceric ammonium nitrate (CAN) in good yield. Specifically, fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with CAN yielded the N-dearylated 2-azetidinones in good to excellent yields. The optimization of reaction conditions, including solvent, molar equivalents of CAN, and temperature, has been investigated .
Unexpected Triazol-3-One Formation
Interestingly, a new triazol-3-one compound resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water. The structure of this new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .
properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-14-7-5-13(6-8-14)15-11-26-18(19-15)22-16(9-12(2)21-22)20-17(23)10-24-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYJZNXXHQDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide |
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